molecular formula C90H88Cl5NP4Ru2 B3334555 (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] CAS No. 944451-12-1

(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]

Cat. No. B3334555
CAS RN: 944451-12-1
M. Wt: 1687.0 g/mol
InChI Key: VHWUKCMTKLMMGR-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-[(RuCl(H8-binap))2(mu-Cl)3][NH2Me2] is a coordination compound that has been the subject of extensive scientific research. The compound is known for its unique chemical properties and its potential applications in various fields, including catalysis, organic synthesis, and materials science.

Scientific Research Applications

Catalytic Asymmetric Hydrogenation

One of the primary applications of Ru-catalyzed complexes, including those based on the BINAP ligand system, is in asymmetric hydrogenation. These catalysts have been used to achieve high enantioselectivity in the hydrogenation of phthalimide-protected amino ketones and 1,3-diaryldiketones. The bulky groups on the BINAP ligands are crucial for the enhancement of enantioselectivity and diastereoselectivity in these reactions (Hu & Lin, 2005). Additionally, Ru-BINAP complexes have been employed in the selective hydrogenation of benzophenones to benzhydrols, demonstrating their effectiveness in the asymmetric synthesis of unsymmetrical diarylmethanols (Ohkuma et al., 2000).

Microwave-Assisted Organometallic Syntheses

In the synthesis of dinuclear [(Arene)Ru(μ-Cl)3RuCl(L–L′)] complexes, microwave heating has been utilized to promote arene displacement in reactions involving RuCl2 and neutral chelate ligands. This method yields complexes in good yield, showcasing the application of Ru-based catalysts in facilitating organometallic syntheses (Albrecht et al., 2009).

Catalytic Complex Immobilization and Reusability

Studies have explored the immobilization of chiral catalytic complexes, such as (R)—[RuCl(binap)(p-cymene)]Cl, in ionic liquids for the asymmetric hydrogenation of β-ketoesters. This approach has shown that only a small amount of ionic liquid is necessary to accommodate the catalytic complex, allowing for high enantioselectivity and the potential for catalyst reuse (Floris et al., 2009).

properties

IUPAC Name

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOHIFITHYJFSD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H91Cl5NP4Ru2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1690.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
Reactant of Route 2
Reactant of Route 2
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
Reactant of Route 3
Reactant of Route 3
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
Reactant of Route 4
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
Reactant of Route 5
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
Reactant of Route 6
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.